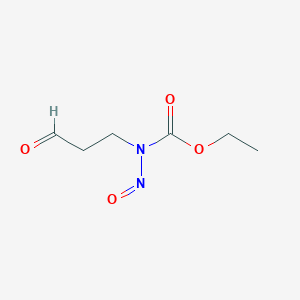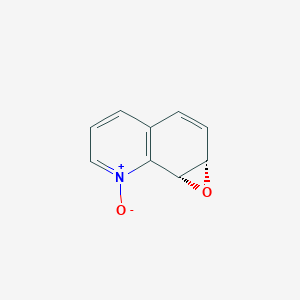
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide, commonly known as EDO-Q, is a synthetic compound that has been widely used in scientific research for its unique properties. EDO-Q is a quinolone derivative that has an epoxy group and a nitrogen oxide group attached to its structure. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of EDO-Q involves its ability to form covalent adducts with cytochrome P450 enzymes. This process involves the formation of a reactive intermediate, which then reacts with the enzyme to form a stable adduct. This adduct inhibits the activity of the enzyme, leading to a decrease in drug metabolism.
Biochemical and Physiological Effects:
EDO-Q has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit cytochrome P450 enzymes, this compound has been found to inhibit the activity of other enzymes, including monoamine oxidase and xanthine oxidase. EDO-Q has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EDO-Q in lab experiments is its ability to selectively inhibit the activity of cytochrome P450 enzymes. This allows researchers to study the metabolism of specific drugs and to identify potential drug interactions. However, one of the limitations of using EDO-Q is its potential toxicity. This compound has been found to be toxic to some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving EDO-Q. One possible direction is the development of new drugs that can selectively inhibit specific cytochrome P450 enzymes. Another possible direction is the development of new methods for synthesizing EDO-Q, which may lead to more efficient and cost-effective production of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EDO-Q and to identify potential therapeutic applications of this compound.
Métodos De Síntesis
EDO-Q can be synthesized through a multistep process involving the reaction of quinoline with various reagents. The most commonly used method involves the reaction of quinoline with m-chloroperbenzoic acid in the presence of a catalyst. This reaction produces an intermediate compound, which is then treated with nitric oxide to form EDO-Q.
Aplicaciones Científicas De Investigación
EDO-Q has been used extensively in scientific research for its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective at inhibiting the activity of cytochrome P450 enzymes, which play a key role in the metabolism of many drugs. By inhibiting these enzymes, EDO-Q can be used to study the metabolism of various drugs and to identify potential drug interactions.
Propiedades
Número CAS |
142044-39-1 |
|---|---|
Nombre del producto |
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide |
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(1aS,7bR)-7-oxido-1a,7b-dihydrooxireno[2,3-h]quinolin-7-ium |
InChI |
InChI=1S/C9H7NO2/c11-10-5-1-2-6-3-4-7-9(12-7)8(6)10/h1-5,7,9H/t7-,9-/m0/s1 |
Clave InChI |
OIUBPUHZQJZPEY-CBAPKCEASA-N |
SMILES isomérico |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)[N+](=C1)[O-] |
SMILES |
C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-] |
SMILES canónico |
C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-] |
Sinónimos |
QUINOLINE-7,8-OXIDE-N-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



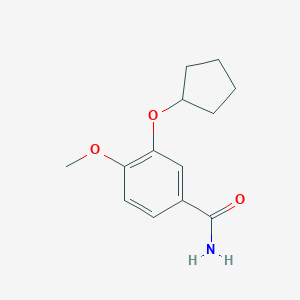
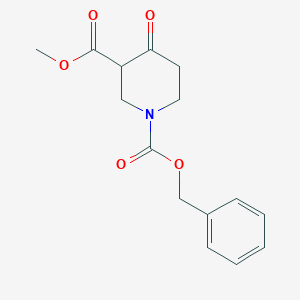
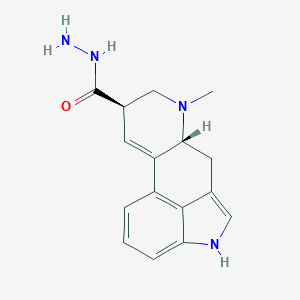
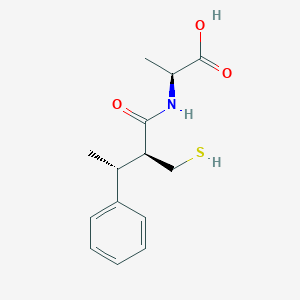
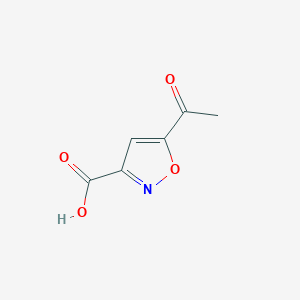
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
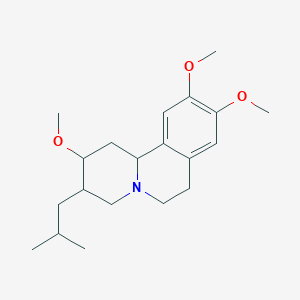
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
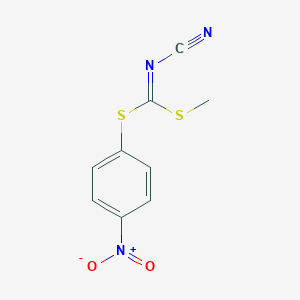
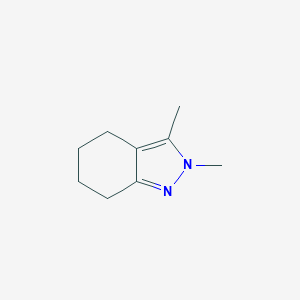
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)

